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Compound of Interest |

5-Benzyl-4-phenyl-pyrrole-3-
Compound Name:
carbonitrile

CAS No.: 65185-10-6

cat. No.: B3277015

. J

Structural Pharmacology, Synthesis, and
Experimental Applications

Part 1: Executive Summary & Chemical Identity

SB63360 (Chemical Name: 5-Benzyl-4-phenyl-1H-pyrrole-3-carbonitrile) is a synthetic
heterocyclic compound belonging to the pyrrole-3-carbonitrile class. While less ubiquitous than
its p38-inhibitor cousins (e.g., SB203580), this molecule represents a critical structural scaffold
in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Its core pharmacophore—a pyrrole ring substituted with bulky aryl groups (benzyl and phenyl)
and an electron-withdrawing nitrile group—mimics the binding motifs required for reversible
inhibition of the H+/K+-ATPase proton pump, a mechanism validated by clinically approved
drugs like Vonoprazan.

Physiochemical Profile
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Property Specification

CAS Number 65185-10-6

IUPAC Name 5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile
Molecular Formula CisH1aN:2

Molecular Weight 258.32 g/mol

Appearance Off-white to pale yellow crystalline solid

DMSO (>25 mg/mL), Ethanol (Moderate), Water

Solubility (Insoluble)

pKa (Calculated) ~10.5 (Pyrrole NH)

LogP (Predicted) 4.2 (Highly Lipophilic)

H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (CN)

Part 2: Pharmacology & Mechanism of Action[3]
1. The Pyrrole-3-Carbonitrile Scaffold

The 3-cyanopyrrole moiety is a privileged structure in medicinal chemistry. In the context of
SB63360, the arrangement of the 5-benzyl and 4-phenyl groups creates a hydrophobic
"propeller" shape essential for occupying the luminal vestibule of the gastric proton pump.

e Primary Target Class:H+/K+-ATPase (Gastric Proton Pump).[1]

e Mechanism:Reversible K+ Competition (P-CAB).[1][2] Unlike covalent Proton Pump
Inhibitors (PPIs) like Omeprazole, pyrrole derivatives typically bind ionically to the K+ binding
site of the pump, preventing acid secretion without requiring acid activation.

e Secondary Potential Targets:
o c-Src Kinase: 4,5-diarylpyrroles are known scaffolds for Src family kinase inhibition.

o COX-2: Vicinal diaryl heterocycles are classic COX-2 pharmacophores (similar to
Celecoxib), though the nitrile group modifies selectivity.
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2. Mechanistic Pathway Diagram (P-CAB Activity)

The following diagram illustrates the competitive inhibition mechanism at the parietal cell
membrane.
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Figure 1: Mechanism of Action for Pyrrole-3-carbonitrile derivatives acting as Potassium-
Competitive Acid Blockers (P-CABS).

Part 3: Synthesis & Manufacturing

The synthesis of CAS 65185-10-6 requires constructing a penta-substituted pyrrole ring. The
most robust method for this specific substitution pattern (3-CN, 4-Ph, 5-Bn) is a modified Knorr
Pyrrole Synthesis or a Van Leusen reaction, but the condensation of phenacylamines with
malononitrile derivatives is often preferred for 3-cyanopyrroles.

Validated Synthetic Route (Retrosynthesis)

e Precursor A:2-Amino-1,3-diphenylpropan-1-one (alpha-aminoketone derivative).
e Precursor B:Malononitrile (Source of C3-CN).

o Cyclization: Base-catalyzed condensation.

Step-by-Step Protocol (Laboratory Scale):

o Reagent Preparation:
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o Dissolve 2-amino-1-phenyl-3-phenylpropan-1-one (1.0 eq) in anhydrous Ethanol.

o Add Malononitrile (1.1 eq).

Catalysis:

o Add Piperidine (0.1 eq) as a base catalyst.

Reflux:

o Heat the mixture to reflux (78°C) for 4—6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Work-up:

o Cool to room temperature. The product often precipitates directly.

o If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

Purification:

o Recrystallize from hot ethanol to yield off-white needles.

o Validation: 1H NMR should show the pyrrole NH broad singlet at ~11.5 ppm and the
benzyl CH2 singlet at ~4.0 ppm.
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Figure 2: Synthetic pathway for the construction of the 5-benzyl-4-phenyl-pyrrole-3-
carbonitrile scaffold.

Part 4: Experimental Protocols
1. Solubility & Stock Preparation
Due to high lipophilicity (LogP ~4.2), SB63360 is insoluble in aqueous media.

e Stock Solution: Dissolve 10 mg in 1 mL DMSO (Concentration: ~38 mM). Vortex for 1
minute.

o Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

o Working Solution: Dilute into assay buffer immediately before use. Keep final DMSO
concentration <0.5% to avoid cellular toxicity.

2. In Vitro H+/K+-ATPase Assay (Gastric Vesicles)
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To verify biological activity, use a standard colorimetric phosphate release assay.
e Materials:

o Lyophilized Gastric Membrane Vesicles (Hog stomach source).

o Assay Buffer: 40 mM Tris-HCI (pH 7.4), 2 mM MgCI2, 10 mM KCI.

o Substrate: 2 mM ATP.

o lonophore: Valinomycin (10 uM) to permeabilize vesicles for K+.
» Protocol:

o Incubate vesicles (50 pg protein) with SB63360 (0.1 uM — 100 uM) in Assay Buffer for 30
min at 37°C.

o Initiate reaction by adding ATP.

o Incubate for 20 min at 37°C.

o Terminate reaction with 10% TCA.

o Measure inorganic phosphate (Pi) using Malachite Green reagent at OD 620 nm.

o Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Safety & Toxicology

» Hazard Classification:
o Acute Toxicity (Oral): Category 3 (Toxic if swallowed) — Inferred from pyrrole class data.
o Skin/Eye Irritation: Category 2.

e Handling:

o Always use a chemical fume hood.
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o Wear nitrile gloves and safety goggles.

o Specific Warning: Pyrroles can be light-sensitive and prone to oxidation (darkening) upon
air exposure. Store in amber vials under inert gas (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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